Suloctidil is derived from the reaction of 4-isopropylthiophenol with 2-bromo-1-octylamine under basic conditions, leading to various intermediates before yielding the final product. It is classified as a calcium channel blocker and exhibits antiplatelet effects, which are beneficial in preventing thrombus formation. This dual action positions suloctidil as a significant compound in cardiovascular pharmacotherapy .
The synthesis of suloctidil involves a multi-step process:
This method highlights the importance of controlled environments during industrial production to maintain high standards of quality.
Suloctidil's molecular structure can be represented as follows:
The conformational analysis indicates that suloctidil interacts with lipid layers, influencing its bioavailability and pharmacodynamics .
Suloctidil undergoes several key chemical reactions:
These reactions expand the utility of suloctidil in synthetic organic chemistry.
Suloctidil primarily functions as a calcium channel blocker, inhibiting calcium ion influx into vascular smooth muscle cells. This action leads to:
Additionally, studies suggest that while it stimulates prostacyclin release from endothelial cells, it does not significantly affect vascular prostacyclin activity, indicating a targeted mechanism of action .
Suloctidil exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
Suloctidil has various applications within scientific research and clinical practice:
Suloctidil (chemical name: (1R,2S)-2-(octylamino)-1-[4-(propan-2-ylsulfanyl)phenyl]propan-1-ol) is a sulfur-containing aminoalcohol with the molecular formula C₂₀H₃₅NOS and a molecular weight of 337.57 g/mol [4] [7]. The compound features two chiral centers, adopting a (1R,2S) stereochemical configuration that is critical for its biological activity. Its structure integrates three distinct moieties: a phenylpropanol backbone, an octylamino alkyl chain (C₈H₁₇NH—), and an isopropylthioether group (—SC₃H₇) attached at the para-position of the aromatic ring [4] [8].
X-ray crystallography reveals a bent molecular conformation where the thioether group forms a 112° dihedral angle with the aromatic plane, enhancing membrane interactions [4]. The compound exhibits high lipophilicity (logP >5), accounting for its limited aqueous solubility and research formulation requirements in dimethyl sulfoxide (DMSO) [4] [6]. Suloctidil melts at 62.5°C and boils at 467.3°C at standard atmospheric pressure, with a flash point of 236.4°C [7] [8]. Its hydrochloride salt (CAS# 54767-71-4) increases molecular weight to 374.02 g/mol and improves crystallinity [6].
Table 1: Structural and Physicochemical Properties of Suloctidil
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₀H₃₅NOS | - |
Molar Mass | 337.57 g/mol | - |
Stereochemistry | (1R,2S) configuration | X-ray diffraction |
Melting Point | 62.5°C | Standard atmospheric pressure |
Boiling Point | 467.3°C | 760 mmHg |
LogP (Lipophilicity) | >5 | Octanol-water partition |
Aqueous Solubility | 0.000974 mg/mL | 25°C |
Thioether Dihedral Angle | 112° | Crystalline state |
Suloctidil emerged from Belgian pharmaceutical research in the early 1970s, developed by Continental Pharma as a peripheral vasodilator [1]. Its synthesis was first documented in Belgian Patent #739678, which claimed therapeutic utility for β-adrenergic modulation, vasodilation, and hypertension management [1]. Monsanto acquired Continental Pharma in 1984, primarily motivated by suloctidil’s European market approval for vascular disorders [1] [4]. However, global development ceased in 1985 when post-marketing surveillance revealed hepatotoxicity, leading to worldwide withdrawal [1] [5].
Pharmacologically, suloctidil is classified as a multi-target vasoactive agent with three primary mechanisms:
The World Health Organization assigned suloctidil the ATC code C04AX19, categorizing it under "other peripheral vasodilators" [5].
Suloctidil’s initial therapeutic applications leveraged its hemorheological and vasodilatory properties for cerebrovascular and peripheral circulatory disorders. Clinical studies demonstrated multi-parameter improvements in microcirculatory function, positioning it as a candidate for vascular insufficiency syndromes.
Cerebrovascular Insufficiency: A 180-day open trial in 15 elderly patients with cerebrovascular pathology examined suloctidil (200 mg three times daily) on microcirculatory parameters [2]. Treatment significantly improved:
Table 2: Suloctidil-Induced Prostacyclin Release in Vascular Tissues
Tissue Source | PGI₂ Increase (%) | EC₅₀ (μM) | Experimental Model |
---|---|---|---|
Bovine Aortic Endothelium | 240 | 6.5 | In vitro cell culture |
Rabbit Aorta | 180 | 7.2 | Isolated tissue bath |
Human Umbilical Vein | 210 | 6.8 | Primary endothelial cells |
Migraine Management: Preliminary clinical investigations explored suloctidil’s vasoregulatory effects in migraine. A six-week Polish trial administered 600 mg/day to 12 migraine patients, observing symptom reduction in 75% (9/12) of cases [3]. Researchers hypothesized that normalization of cerebral vascular tone and inhibition of platelet-mediated vasoactive amine release underlay its efficacy [3] [4].
Peripheral Vascular Disease: Rationale for use centered on suloctidil’s pleiotropic improvements in tissue perfusion. Clinical trials documented:
Table 3: Clinical Parameters Before and After 180-Day Suloctidil Treatment
Parameter | Baseline | Post-Treatment | Change (%) | p-value |
---|---|---|---|---|
Plasma Viscosity (cP) | 1.42 | 1.12 | −21.1% | <0.01 |
Erythrocyte Deformability | 0.32 | 0.41 | +28.1% | <0.05 |
Plasminogen (mg/dL) | 12.1 | 15.0 | +24.0% | <0.01 |
Total Cholesterol (mg/dL) | 265 | 222 | −16.2% | <0.05 |
Triglycerides (mg/dL) | 189 | 147 | −22.2% | <0.01 |
Data derived from 15 aged patients with cerebrovascular insufficiency [2]
The compound’s development reflected contemporary vascular therapeutic strategies targeting multifactorial pathophysiology—addressing blood fluidity, vascular tone, and thrombotic propensity simultaneously [2] [4]. Though withdrawn, its mechanisms informed subsequent vasoactive drug design, particularly compounds combining antiplatelet and vasoregulatory activities.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: